molecular formula C18H18N2O4 B1472157 Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate CAS No. 1415129-24-6

Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate

Cat. No. B1472157
CAS RN: 1415129-24-6
M. Wt: 326.3 g/mol
InChI Key: PHRNALJBSHQGFM-UHFFFAOYSA-N
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often found in a wide variety of natural and synthetic materials. The specific compound you mentioned, Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate, is used for pharmaceutical testing .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R and R’ can be various alkyl or aryl groups . In the case of Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate, the R group would be the 3-(5-(2-formylphenyl)picolinamido)propanoyl group and the R’ group would be an ethyl group.


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and Grignard reactions . The specific reactions that Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate can undergo would depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. As Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate is used for pharmaceutical testing , its mechanism of action would likely depend on the specific biological target it interacts with.

Future Directions

The future directions for research on Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate would likely depend on the results of initial studies and its potential applications. Given that it is used for pharmaceutical testing , future research could potentially explore its efficacy and safety in various medical applications.

properties

IUPAC Name

ethyl 3-[[5-(2-formylphenyl)pyridine-2-carbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-24-17(22)9-10-19-18(23)16-8-7-13(11-20-16)15-6-4-3-5-14(15)12-21/h3-8,11-12H,2,9-10H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRNALJBSHQGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=NC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate

Synthesis routes and methods

Procedure details

Ethyl 3-(5-bromopicolinamido)propanoate (800 mg, 2.7 mmol), 2-formylphenylboronic acid (518 mg, 3.5 mmol), Pd(dppf)Cl2 (217 mg, 0.27 mmol), and K2CO3 (734 mg, 5.3 mmol) were dissolved in 1,4-dioxane (16 mL) and water (4 mL) and heated to 80° C. After 3 h the resulting mixture was cooled to room temperature, diluted with EtOAc washed with water and brine, dried (Na2SO4), dry-packed onto silica gel and purified via column chromatography to yield the title compound.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step One
Name
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
217 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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